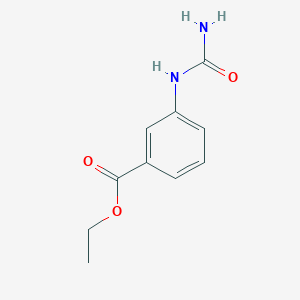

Ethyl 3-(carbamoylamino)benzoate

Descripción

Ethyl 3-(carbamoylamino)benzoate is a benzoic acid derivative with a carbamoylamino (-NH-C(O)-NH₂) substituent at the 3-position of the aromatic ring and an ethyl ester group at the carboxylate position. It is primarily utilized in research settings, including organic synthesis intermediates and pharmacological studies, though specific applications are less documented compared to its structural analogs .

Propiedades

Fórmula molecular |

C10H12N2O3 |

|---|---|

Peso molecular |

208.21 g/mol |

Nombre IUPAC |

ethyl 3-(carbamoylamino)benzoate |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-9(13)7-4-3-5-8(6-7)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14) |

Clave InChI |

PFYJFSBYXRULHC-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC(=CC=C1)NC(=O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomerism: Ethyl 4-(Carbamoylamino)Benzoate

- Structure: The 4-positional isomer, ethyl 4-(carbamoylamino)benzoate (DFP00173), shares the same functional groups but differs in substitution position.

- Biological Activity: DFP00173 selectively inhibits aquaporin-3 (AQP3) channels in marine fish spermatozoa, reducing water and glycerol permeability . No direct evidence exists for AQP3 inhibition by the 3-isomer, suggesting positional isomerism critically influences target specificity.

- Synthetic Utility : Both isomers serve as intermediates for urea-linked compounds, but the 4-isomer is more frequently reported in pharmacological studies .

Substituent Variations: Ethyl 4-(Dimethylamino)Benzoate

- Structure: Replaces the carbamoylamino group with a dimethylamino (-N(CH₃)₂) group at the 4-position.

- Reactivity : Demonstrates higher reactivity as a co-initiator in resin cements compared to methacrylate derivatives, achieving superior degrees of conversion and physical properties in polymer matrices .

- Applications: Widely used in photopolymerization, whereas ethyl 3-(carbamoylamino)benzoate lacks documented use in material science .

Functional Group Diversity: Ethyl 3-(2',4'-Dihydroxyphenylazo)Benzoate

- Structure: Features an azo (-N=N-) linkage instead of the carbamoylamino group.

- Properties: Functions as a diazonium dye with strong absorbance in visible light, unlike the non-chromophoric carbamoylamino derivative .

- Synthesis Challenges: Diazotization of ethyl 3-aminobenzoate (precursor to both compounds) requires careful protection of reactive groups to avoid decomposition, highlighting the sensitivity of functional group transformations .

Halogenated Derivatives: Ethyl 3-(2-Chloroethylcarbamoylamino)Benzoate

- Structure : Incorporates a 2-chloroethyl group on the urea moiety (CAS 470476-90-5).

- This derivative is studied for targeted drug delivery but lacks published efficacy data .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Positional Isomerism: The 4-carbamoylamino isomer (DFP00173) shows targeted bioactivity, while the 3-isomer remains understudied. This suggests that minor structural changes can drastically alter biological relevance .

- Functional Group Impact: Carbamoylamino derivatives exhibit moderate hydrogen-bonding capacity, making them less reactive than dimethylamino analogs but more stable than azo dyes .

- Synthetic Challenges: Diazotization and urea-forming reactions require precise conditions, as seen in the decomposition risks of unprotected aminobenzoates .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.